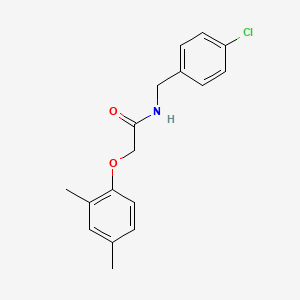
N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide, also known as BAM15, is a small molecule that has been recently discovered to have potential therapeutic effects. This compound targets mitochondria, the powerhouse of the cell, and has shown promising results in various scientific research studies.
Wirkmechanismus
N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide acts by targeting the mitochondrial inner membrane, where it induces proton leak and uncoupling of oxidative phosphorylation. This leads to an increase in cellular respiration and energy expenditure, which can have beneficial effects on metabolic health.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase oxygen consumption, decrease ATP levels, and activate AMPK signaling pathways. These effects can lead to increased energy expenditure and improved metabolic health.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide has several advantages for lab experiments, including its ability to induce mitochondrial uncoupling and its ease of synthesis. However, its potential toxicity and lack of specificity for mitochondria can be limitations for its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide. These include investigating its effects on different cell types and tissues, optimizing its pharmacokinetic properties for therapeutic use, and exploring its potential as a treatment for metabolic disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of metabolic disorders. Its mechanism of action involves targeting mitochondria and inducing uncoupling of oxidative phosphorylation. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential benefits and risks.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide involves a multistep process that includes the reaction of 4-chlorobenzylamine with 2,4-dimethylphenol to form the intermediate compound, followed by the reaction with chloroacetyl chloride to produce the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to induce mitochondrial uncoupling, which can lead to increased metabolic rates and energy expenditure. This property makes this compound a potential candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12-3-8-16(13(2)9-12)21-11-17(20)19-10-14-4-6-15(18)7-5-14/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIJPCAZSFSNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5837785.png)
![N'-[1-(5-nitro-2-furyl)ethylidene]nicotinohydrazide](/img/structure/B5837798.png)

![{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5837819.png)


![3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5837854.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5837878.png)
![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5837884.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5837886.png)
